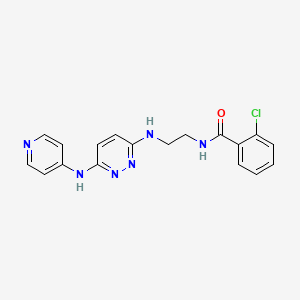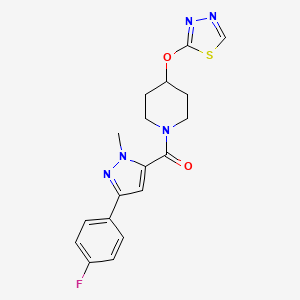
2-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to determine the exact 3D structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions, while the amine group could participate in a variety of reactions, including alkylation, acylation, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents.Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent . Tuberculosis (TB) remains a significant global health challenge, and the development of new anti-TB drugs is crucial due to the emergence of drug-resistant strains. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential as effective anti-TB agents .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties . The synthesized compounds have been tested against various microbial strains such as E. coli, B. mycoides, and C. albicans, showing good to strong activity. This suggests their use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Anticancer Activity
The compound’s derivatives have been explored for their anticancer properties . They have been screened for cytotoxicity against different human leukemic cell lines, including PANC-1, HepG2, and MCF7. Some derivatives showed high cytotoxicity, indicating their potential in cancer treatment strategies .
Pharmacological Significance
In pharmacology, the compound’s derivatives are part of a broader class of diazine alkaloids, which are central to a wide range of pharmacological applications . These include activities such as anticancer, antibacterial, antiallergic, and anti-inflammatory, among others. The compound’s structural diversity makes it a valuable scaffold for developing new drugs with improved efficacy and safety profiles .
Biochemical Relevance
From a biochemical perspective, the compound and its derivatives are part of the pyridine and pyrazine moieties, which are important in various biological processes . They are involved in the synthesis of vitamins and coenzymes and play a role in cellular metabolism. Their biochemical relevance is underscored by their presence in DNA, RNA, and natural flavors and fragrances .
Molecular Biology Applications
In molecular biology, the compound’s derivatives have been used to study anti-fibrosis activity . They have been evaluated against immortalized rat hepatic stellate cells, with some compounds presenting better anti-fibrotic activities than known drugs. This highlights their potential in developing treatments for fibrotic diseases .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-4-2-1-3-14(15)18(26)22-12-11-21-16-5-6-17(25-24-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)(H,22,26)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTOARYURKSWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)

![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)
![8-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2954918.png)
![Methyl (E)-4-[3-(4-chlorophenyl)sulfonylpropylamino]-4-oxobut-2-enoate](/img/structure/B2954920.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2954921.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2954922.png)
![6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2954923.png)

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2954927.png)
![2-(3-chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2954930.png)
![1-[(4-Chlorophenyl)methoxy]-4-iodobenzene](/img/structure/B2954931.png)
